molecular formula C8H4BrCl2FO B1411426 2',5'-Dichloro-4'-fluorophenacyl bromide CAS No. 1803766-10-0

2',5'-Dichloro-4'-fluorophenacyl bromide

Cat. No.: B1411426
CAS No.: 1803766-10-0
M. Wt: 285.92 g/mol
InChI Key: NSYFHBPRUTWWDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-4’-fluorophenacyl bromide typically involves the bromination of 2’,5’-dichloro-4’-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the carbonyl group. The general reaction scheme is as follows:

    Starting Material: 2’,5’-Dichloro-4’-fluoroacetophenone

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or chloroform

    Conditions: Room temperature or slightly elevated temperature

The reaction proceeds with the formation of 2’,5’-Dichloro-4’-fluorophenacyl bromide as the major product .

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dichloro-4’-fluorophenacyl bromide involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process includes:

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-4’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the phenacyl bromide moiety is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .

Molecular Targets and Pathways

Comparison with Similar Compounds

2’,5’-Dichloro-4’-fluorophenacyl bromide can be compared with other similar compounds, such as:

Uniqueness

The unique combination of chlorine and fluorine substitutions in 2’,5’-Dichloro-4’-fluorophenacyl bromide enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and oxidation, sets it apart from other similar compounds .

Properties

IUPAC Name

2-bromo-1-(2,5-dichloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFHBPRUTWWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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